molecular formula C12H18O2 B14626944 2,3-Dimethoxy-1-methyl-4-(propan-2-yl)benzene CAS No. 57689-23-3

2,3-Dimethoxy-1-methyl-4-(propan-2-yl)benzene

Cat. No.: B14626944
CAS No.: 57689-23-3
M. Wt: 194.27 g/mol
InChI Key: REQCNFPLPYDNEG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethoxy-1-methyl-4-(propan-2-yl)benzene can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of 1,4-dimethoxybenzene with 3-methyl-2-butanol in the presence of sulfuric acid . The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the aromatic ring to form the desired product.

Industrial Production Methods

Industrial production of this compound typically involves similar Friedel-Crafts alkylation reactions, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-1-methyl-4-(propan-2-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2,3-Dimethoxy-1-methyl-4-(propan-2-yl)benzene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dimethoxy-1-methyl-4-(propan-2-yl)benzene involves its interaction with molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile and reacts with electrophiles to form substituted products . The specific pathways and targets depend on the nature of the substituents introduced during these reactions.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dimethoxybenzene: Lacks the isopropyl group and has different reactivity.

    2,3-Dimethoxy-1-methylbenzene: Similar structure but without the isopropyl group.

    4-Isopropyltoluene: Similar structure but lacks the methoxy groups.

Uniqueness

2,3-Dimethoxy-1-methyl-4-(propan-2-yl)benzene is unique due to the combination of methoxy, methyl, and isopropyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

57689-23-3

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

2,3-dimethoxy-1-methyl-4-propan-2-ylbenzene

InChI

InChI=1S/C12H18O2/c1-8(2)10-7-6-9(3)11(13-4)12(10)14-5/h6-8H,1-5H3

InChI Key

REQCNFPLPYDNEG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(C)C)OC)OC

Origin of Product

United States

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